molecular formula C6H6N4 B3326689 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 27582-23-6

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B3326689
CAS No.: 27582-23-6
M. Wt: 134.14 g/mol
InChI Key: SGMHGJMWPIQBFV-UHFFFAOYSA-N
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Description

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Mechanism of Action

Target of Action

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine is a member of the class of triazolopyridine . These compounds have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists . The H3 receptor is known to play a crucial role in the central nervous system by regulating the release of various neurotransmitters.

Mode of Action

It is believed that these compounds interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the conformation and activity of the target proteins, resulting in altered cellular functions.

Biochemical Pathways

Given its reported activity as a histamine h3 receptor antagonist , it may be involved in modulating histaminergic signaling pathways. Histamine signaling plays a crucial role in various physiological processes, including inflammation, gastric acid secretion, and neurotransmission.

Pharmacokinetics

Its molecular weight of 1201121 suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with a wide range of targets . For instance, as a histamine H3 receptor antagonist, it could increase the release of various neurotransmitters in the brain, potentially affecting cognitive function and behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. For instance, it has been reported to react with europium under solvothermal conditions in pyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs, followed by cyclization . Another approach includes the cyanoacetylation of 5-amino-1,2,3-triazoles, followed by subsequent cyclization of the formed cyanoacetamides .

Industrial Production Methods

Industrial production methods for this compound are often based on scalable and efficient synthetic routes. These methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced triazolopyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

    1H-[1,2,3]triazolo[4,5-b]pyridine: Lacks the methyl group at the 5-position.

    5-Methyl-1H-[1,2,3]triazolo[4,5-c]pyridine: Differs in the position of the triazole ring fusion.

    5-Methyl-1H-[1,2,3]triazolo[4,5-d]pyridine: Another positional isomer with different fusion points.

Uniqueness

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific ring fusion and the presence of a methyl group at the 5-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other triazolopyridine derivatives .

Properties

IUPAC Name

5-methyl-2H-triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-2-3-5-6(7-4)9-10-8-5/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMHGJMWPIQBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704485
Record name 5-Methyl-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27582-23-6
Record name 5-Methyl-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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